molecular formula C7H10N2O2S B3392884 2-Amino-3-(4-methyl-5-thiazolyl)propionic Acid CAS No. 14643-77-7

2-Amino-3-(4-methyl-5-thiazolyl)propionic Acid

Cat. No.: B3392884
CAS No.: 14643-77-7
M. Wt: 186.23 g/mol
InChI Key: SWIVOHPEBLNTMO-UHFFFAOYSA-N
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Description

2-Amino-3-(4-methyl-5-thiazolyl)propionic Acid is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is known for its unique chemical properties and potential applications in various scientific fields. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The molecular formula of this compound is C7H10N2O2S, and it has a molecular weight of 186.23 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(4-methyl-5-thiazolyl)propionic Acid typically involves the reaction of 4-methyl-5-thiazolylamine with acrylonitrile, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(4-methyl-5-thiazolyl)propionic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-3-(4-methyl-5-thiazolyl)propionic Acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 2-Amino-3-(4-methyl-5-thiazolyl)propionic Acid is unique due to the presence of both an amino group and a thiazole ring, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-amino-3-(4-methyl-1,3-thiazol-5-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-4-6(12-3-9-4)2-5(8)7(10)11/h3,5H,2,8H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIVOHPEBLNTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101271534
Record name α-Amino-4-methyl-5-thiazolepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14643-77-7
Record name α-Amino-4-methyl-5-thiazolepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14643-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Amino-4-methyl-5-thiazolepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101271534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(4-methyl-5-thiazolyl)propionic Acid
Reactant of Route 2
2-Amino-3-(4-methyl-5-thiazolyl)propionic Acid
Reactant of Route 3
2-Amino-3-(4-methyl-5-thiazolyl)propionic Acid
Reactant of Route 4
2-Amino-3-(4-methyl-5-thiazolyl)propionic Acid
Reactant of Route 5
2-Amino-3-(4-methyl-5-thiazolyl)propionic Acid
Reactant of Route 6
2-Amino-3-(4-methyl-5-thiazolyl)propionic Acid

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